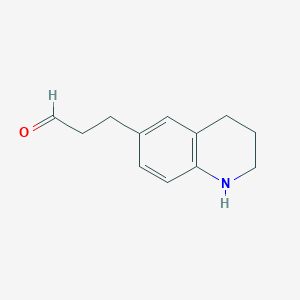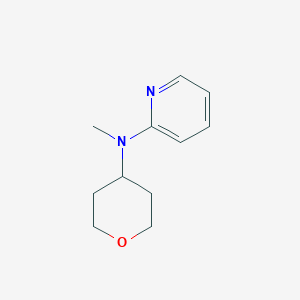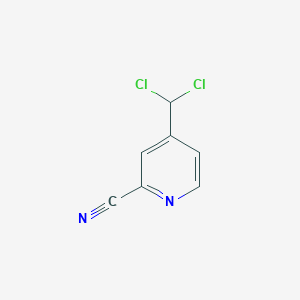![molecular formula C11H10N2O B11906374 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)
4,5-Dihydroimidazo[1,2-A]quinolin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroimidazo[1,2-A]quinolin-7-OL is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazole ring fused with a quinoline moiety, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like halogens or nucleophiles in the presence of a base are typically employed.
Major Products Formed:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular pathways involved in cancer, inflammation, and neurodegenerative diseases .
Comparison with Similar Compounds
- Imidazo[1,5-A]quinoxalines
- Imidazo[4,5-B]pyridines
- Imidazo[4,5-C]pyridines
Comparison: 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL is unique due to its specific structural features and biological activities.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4,5-dihydroimidazo[1,2-a]quinolin-7-ol |
InChI |
InChI=1S/C11H10N2O/c14-9-2-3-10-8(7-9)1-4-11-12-5-6-13(10)11/h2-3,5-7,14H,1,4H2 |
InChI Key |
PLQQDDZBRXSFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CN2C3=C1C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)




![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)





![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)

